molecular formula C14H15N3S B2776969 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338402-33-8

4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2776969
CAS RN: 338402-33-8
M. Wt: 257.36
InChI Key: DQJFXNLODCSGCR-UHFFFAOYSA-N
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Description

The compound “4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives have a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Pyrrylthieno[2,3-d]Pyrimidines Synthesis : Researchers have synthesized a range of 4-Methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines, exploring different sulfur-, nitrogen-, and oxygen-containing heterocyclic rings at position 6. This work contributes to the chemical diversity of pyrrolo[2,3-d]pyrimidine derivatives and explores their potential chemical applications (Bakhite, Geies, & El-Kashef, 2002).

  • Tricyclic Purine Analogues : The study focuses on synthesizing tricyclic ring systems as purine analogues, including the development of novel pyrrolo[2,3-d]pyrimidine derivatives. These compounds offer insights into the design of purine analogues with potential biological relevance (Williams & Brown, 1995).

Biological Activities

  • Antifolate Inhibitors of Thymidylate Synthase : A study synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, with implications for antitumor and antibacterial applications. The research highlights the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry (Gangjee et al., 1996).

  • Dihydrofolate Reductase Inhibitors : Another study designed and synthesized nonclassical 2,4-diamino-6-methyl-5-mioarylsubstituted-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase, targeting antitumor agents. This research suggests the utility of pyrrolo[2,3-d]pyrimidine derivatives in developing new therapeutic agents (Gangjee, Jain, & Queener, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrimidine derivatives act by inhibiting key enzymes in biological pathways .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and methods for its synthesis. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could have potential applications in various areas of medicinal chemistry .

properties

IUPAC Name

4-methyl-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-10-12-8-9-17(11-6-4-3-5-7-11)13(12)16-14(15-10)18-2/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJFXNLODCSGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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